N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine
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Overview
Description
N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine is a synthetic compound with a complex structure It is primarily used in research settings and has various applications in chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The process typically starts with the protection of the amino group of L-Lysine, followed by the introduction of the phenylmethoxycarbonyl group. The thioxotetradecyl group is then attached through a series of coupling reactions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The phenylmethoxycarbonyl group plays a crucial role in its binding affinity, while the thioxotetradecyl group influences its solubility and stability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-D-Lysine
- N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Ornithine
- N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Arginine .
Uniqueness
N2-[(phenylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-(tetradecanethioylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O4S/c1-2-3-4-5-6-7-8-9-10-11-15-21-26(35)29-22-17-16-20-25(27(31)32)30-28(33)34-23-24-18-13-12-14-19-24/h12-14,18-19,25H,2-11,15-17,20-23H2,1H3,(H,29,35)(H,30,33)(H,31,32)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALDEXOMZPMFCB-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=S)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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